![molecular formula C13H17BF3NO2 B6262118 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 2223041-89-0](/img/no-structure.png)
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
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Overview
Description
The compound “2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a methyl group, a trifluoromethyl group, and a tetramethyl-1,3,2-dioxaborolane group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the various substituents. The tetramethyl-1,3,2-dioxaborolane group could potentially be introduced using a Suzuki-Miyaura cross-coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the various substituents. The pyridine ring is aromatic and planar, while the tetramethyl-1,3,2-dioxaborolane group is a cyclic structure containing a boron atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring can participate in electrophilic substitution reactions, while the boron atom in the tetramethyl-1,3,2-dioxaborolane group can form bonds with other atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
- Application : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a boronic acid precursor in these cross-coupling reactions. It facilitates the synthesis of diverse biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .
- Application : Researchers use it as a building block to create novel molecules with potential biological activity. Its trifluoromethyl group enhances lipophilicity, which can impact drug distribution and binding affinity .
- Application : Scientists incorporate this compound into fluorescent probes and sensors for detecting specific analytes (e.g., metal ions, pH changes) in biological systems. Its boron center can be modified to tailor its properties .
- Application : These ligands coordinate with transition metals, leading to catalysts for various reactions (e.g., C-H activation, polymerization). The trifluoromethyl group influences reactivity and selectivity .
- Application : Scientists investigate its potential as a precursor for designing new pesticides or herbicides. The trifluoromethyl group may enhance bioavailability and efficacy .
- Application : Researchers study its photophysical behavior and explore its use in luminescent materials (e.g., OLEDs, sensors). The boron center contributes to the emission properties .
Suzuki-Miyaura Cross-Coupling Reactions
Organic Synthesis and Medicinal Chemistry
Fluorescent Probes and Sensors
Materials Science
Agrochemicals and Crop Protection
Photophysical Studies and Luminescent Materials
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine' involves the use of a boronate ester as a starting material, which is then reacted with a pyridine derivative to form the final product.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "2-methyl-6-(trifluoromethyl)pyridine", "Sodium hydride", "Diethyl ether", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol by reacting boric acid with pinacol in methanol and water.", "Step 2: Conversion of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol to its corresponding boronate ester by reacting it with sodium hydride in diethyl ether.", "Step 3: Reaction of the boronate ester with 2-methyl-6-(trifluoromethyl)pyridine in the presence of a palladium catalyst to form the final product, 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine.", "Step 4: Purification of the final product by column chromatography using chloroform as the eluent." ] } | |
CAS RN |
2223041-89-0 |
Product Name |
2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine |
Molecular Formula |
C13H17BF3NO2 |
Molecular Weight |
287.1 |
Purity |
95 |
Origin of Product |
United States |
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